Alisol A 23-acetate

Overview

Description

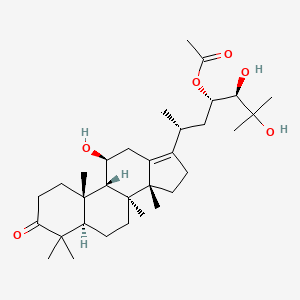

Alisol A 23-acetate is a triterpene that may possess therapeutic effects through their modulation of AR, PR, and GR pathways . It is derived from Alisma orientalis and has been shown to modulate androgen receptor (AR), progesterone receptor (PR), or glucocorticoid receptor (GR) pathways .

Synthesis Analysis

The determination of Alisol A 23-acetate can be achieved through a method involving High-Performance Liquid Chromatography combined with an Evaporative Light Scattering Detector (HPLC-ELSD) . The mobile phase consists of acetonitrile-water (75:25) at a flow rate of 0.8 mL·min-1 .Molecular Structure Analysis

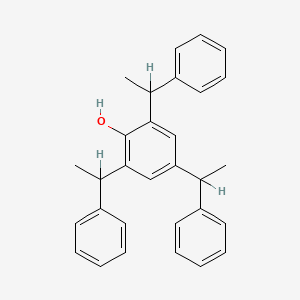

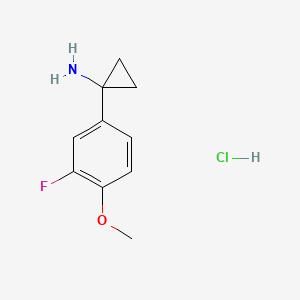

The molecular formula of Alisol A 23-acetate is C32H52O6 . The exact mass is 532.37638937 g/mol and the monoisotopic mass is also 532.37638937 g/mol .Physical And Chemical Properties Analysis

Alisol A 23-acetate has a molecular weight of 532.8 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The rotatable bond count is 7 .Scientific Research Applications

Anti-Atherosclerosis Properties

Alisol A 23-acetate exhibits lipid-lowering effects and anti-atherosclerosis activity. Robust in vitro and in vivo data support its role in reducing cholesterol levels and preventing atherosclerotic plaque formation . The compound interacts with the farnesoid X receptor (FXR) and other enzymes, contributing to its protective effects against cardiovascular diseases.

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Alisol A 23-acetate demonstrates anti-inflammatory properties by modulating signaling pathways. It targets enzymes like soluble epoxide hydrolase (sEH) and AMP-activated protein kinase (AMPK), thereby mitigating inflammatory responses .

Antioxidant Effects

Alisol A 23-acetate scavenges free radicals and protects cells from oxidative stress. Its antioxidant activity contributes to overall health and may help prevent oxidative damage-related diseases .

Anti-Fibrotic Potential

Fibrosis, characterized by excessive tissue scarring, can lead to organ dysfunction. Alisol A 23-acetate shows promise as an anti-fibrotic agent, potentially inhibiting fibrotic processes in various organs .

Anti-Proliferative Effects

Studies suggest that Alisol A 23-acetate has anti-proliferative effects, particularly in cancer cells. While in vitro data are robust, more solid in vivo evidence is needed to fully establish its anticancer potential .

Autophagy Induction

Alisol A 23-acetate induces autophagy in certain cancer cell lines, such as MDA-MB-231 cells. Autophagy is a cellular process that helps maintain cellular homeostasis and can impact cancer progression .

Mechanism of Action

Target of Action

Alisol A 23-acetate, a triterpenoid compound isolated from Alismatis Rhizoma, has been found to interact with several protein targets. These include the farnesoid X receptor, soluble epoxide hydrolase, and other enzymes such as AMPK, HCE-2, and functional proteins like YAP, LXR . These targets are involved in various biological processes, including anti-atherosclerosis, anti-inflammatory, antioxidant, anti-fibrotic, and anti-proliferative activities .

Mode of Action

Alisol A 23-acetate interacts with its targets to induce various cellular changes. For instance, it has been found to induce autophagy in human breast cancer cells . This is supported by the triggered autophagosome formation and increased LC3-II levels . Furthermore, it has been shown to suppress the NF-κB and PI3K/Akt/mTOR pathways in MDA-MB-231 cells .

Biochemical Pathways

Alisol A 23-acetate affects several biochemical pathways. It has been reported to inhibit the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis . Additionally, it has been found to suppress the NF-κB pathway, which plays a key role in inflammation and immunity .

Pharmacokinetics

The pharmacokinetics of Alisol A 23-acetate have been studied using a UFLC-MS/MS method . .

Result of Action

The action of Alisol A 23-acetate results in several molecular and cellular effects. It has been shown to significantly suppress the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells . This is achieved by inhibiting the expression levels of MMP-2 and MMP-9, proteins involved in cell migration and invasion . Additionally, it induces cell cycle arrest at the G0/G1 phase and downregulates the expression of cyclin D1, a cell cycle regulatory protein .

Action Environment

The action of Alisol A 23-acetate can be influenced by environmental factors. For instance, it has been found to exert renoprotective action against renal ischemia-reperfusion injury . This suggests that the compound’s action, efficacy, and stability can be influenced by the physiological environment, such as the presence of ischemia or reperfusion injury .

properties

IUPAC Name |

[(3R,4S,6R)-2,3-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O6/c1-18(16-23(38-19(2)33)27(36)29(5,6)37)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34,36-37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZLECBBHPYBFK-JSWHPQHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)OC(=O)C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)OC(=O)C)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Alisol A 23-acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known pharmacological activities of alisol A 23-acetate?

A1: Alisol A 23-acetate has demonstrated various pharmacological activities, including:* Anti-tumor activity: Exhibits cytotoxic effects against various cancer cells, including liver cancer [, ]. * Anti-allergic activity: Suppresses allergic responses and experimental atopic dermatitis in preclinical models [].* Hypolipidemic effect: Reduces total cholesterol, triglyceride, and low-density lipoprotein cholesterol levels in hyperlipidemic mice [, , ].

Q2: How does alisol A 23-acetate exert its anti-tumor effects?

A2: Research suggests that alisol A 23-acetate induces G1 cell cycle arrest and apoptosis in cancer cells. This effect is potentially linked to the inhibition of the mTOR pathway and disruption of ribosomal biogenesis []. Additionally, it has been shown to inhibit cell migration and invasion in hepatocellular carcinoma, possibly by downregulating matrix metalloproteinase (MMP)-2 and -9 activities [].

Q3: What is the role of alisol A 23-acetate in treating allergic asthma?

A3: Studies indicate that alisol A 23-acetate might help alleviate allergic asthma by suppressing immune responses. Preclinical studies show it reduces inflammatory cytokine levels and the influx of immune cells into the lungs []. Additionally, it inhibits antigen-induced degranulation of mast cells, which play a key role in allergic reactions [].

Q4: Does alisol A 23-acetate interact with any specific receptors?

A4: Although its exact mechanism of action is still under investigation, alisol A 23-acetate has been proposed to act as an agonist of the farnesoid X receptor (FXR) [, ]. FXR is a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism.

Q5: What is the molecular formula and weight of alisol A 23-acetate?

A5: The molecular formula of alisol A 23-acetate is C32H50O5, and its molecular weight is 514.73 g/mol [].

Q6: Is alisol A 23-acetate stable in different solvents?

A7: Alisol A 23-acetate, similar to its structural analog alisol A 24-acetate, has been reported to undergo structural transformation in solvents. This transformation is more rapid in protic solvents compared to aprotic solvents [].

Q7: What are the implications of alisol A 23-acetate’s stability on its applications?

A7: The stability of alisol A 23-acetate is a crucial factor to consider during its extraction, storage, and formulation for research or potential therapeutic applications. Its tendency to transform in certain solvents might affect its efficacy and require specific handling procedures.

Q8: What analytical techniques are used to identify and quantify alisol A 23-acetate?

A8: Several analytical techniques have been employed to identify and quantify alisol A 23-acetate:

- High-performance liquid chromatography (HPLC): Used to separate and quantify alisol A 23-acetate in plant extracts and formulations [, , , , ].

- HPLC coupled with evaporative light scattering detection (ELSD): Offers a sensitive method for quantifying alisol A 23-acetate in complex matrices [, ].

- HPLC coupled with mass spectrometry (HPLC-MS): Provides accurate identification and quantification of alisol A 23-acetate based on its mass-to-charge ratio [].

- Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS): This high-resolution technique allows for the identification and structural characterization of alisol A 23-acetate in complex mixtures [].

Q9: How is the quality of alisol A 23-acetate ensured?

A10: Quality control of alisol A 23-acetate typically involves:* Standardization of extraction procedures: Ensuring consistent extraction yields and purity of the compound [].* Development and validation of analytical methods: Employing reliable methods like HPLC, HPLC-ELSD, and HPLC-MS for accurate identification and quantification [, , , ].* Establishment of reference standards: Using pure alisol A 23-acetate as a reference for comparison and quantification [].

Q10: What are the future directions for research on alisol A 23-acetate?

A10: Future research directions for alisol A 23-acetate include:

- Structure-activity relationships: Exploring the relationship between the structure of alisol A 23-acetate and its biological activity, potentially leading to the development of more potent and selective derivatives [].

- Formulation development: Developing suitable formulations to enhance its stability, solubility, and bioavailability, which are crucial for its potential therapeutic applications [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B3028307.png)

![Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[(2R,3S,4S,5R,6S)-3,5-dibenzoyloxy-2-(benzoyloxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B3028317.png)

![2-Aza-bicyclo[2.2.1]heptane-2,6-dicarboxylic acid 2-tert-butyl ester](/img/structure/B3028321.png)

![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)

![Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B3028325.png)

![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)